5-Fold Greater Anti-Proliferative Potency vs. Parental Inhibitor BI-1347 in TNBC Cells
In MDA-MB-468 triple-negative breast cancer cells, LL-K8-22 exhibited a 5-fold increase in anti-proliferative potency compared to its parental CDK8 inhibitor, BI-1347 [1]. This demonstrates that degradation of the CDK8-cyclin C complex yields a significantly stronger cellular effect than simple kinase inhibition.
| Evidence Dimension | Anti-proliferative effect |
|---|---|
| Target Compound Data | Potency increased by 5-fold over BI-1347 |
| Comparator Or Baseline | BI-1347 (CDK8 inhibitor) |
| Quantified Difference | 5-fold increase in potency |
| Conditions | MDA-MB-468 cells |
Why This Matters
Researchers can achieve a stronger anti-proliferative signal in TNBC models using LL-K8-22 compared to the reference inhibitor, potentially reducing compound usage and enhancing assay sensitivity.
- [1] Wang M, Lin R, Li J, et al. Discovery of LL-K8-22: A Selective, Durable, and Small-Molecule Degrader of the CDK8-Cyclin C Complex. J Med Chem. 2023;66(6):3974-3992. doi:10.1021/acs.jmedchem.2c02045 View Source
